molecular formula C10H11F3O B2511271 [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol CAS No. 1909337-11-6

[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol

Cat. No.: B2511271
CAS No.: 1909337-11-6
M. Wt: 204.192
InChI Key: KLTPDDQSEXJDEL-UHFFFAOYSA-N
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Description

[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C10H11F3O and a molecular weight of 204.19 g/mol This compound features a trifluoropropyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 1,1,1-trifluoropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for such transformations.

Major Products Formed:

  • Oxidation: 4-(1,1,1-Trifluoropropan-2-yl)benzaldehyde or 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid.
  • Reduction: 4-(1,1,1-Trifluoropropan-2-yl)benzene.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a crucial moiety in medicinal chemistry .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol and its derivatives largely depends on the specific application and target. In medicinal chemistry, the trifluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its lipophilicity and electronic properties. This can lead to enhanced binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol stands out due to its combination of a trifluoropropyl group and a phenylmethanol structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-(1,1,1-trifluoropropan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTPDDQSEXJDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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